Welcome to the BenchChem Online Store!
molecular formula C10H11ClO2 B8784588 4-Methylphenyl 3-chloropropanoate CAS No. 94102-85-9

4-Methylphenyl 3-chloropropanoate

Cat. No. B8784588
M. Wt: 198.64 g/mol
InChI Key: PCBWTBCGNNCPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06159983

Procedure details

3-Chloro-propionyl chloride (12.5 ml, 0.131 mol) was added for three minutes to a solution of p-cresol (12.90 g, 0.119 mol) in pyridine (9.5 ml, 0.12 mol) and CH2Cl2 (53 ml) at 0° C. After stirring the reaction mixture for one day at 0° C. to room temperature, solvent was removed by rotary evaporation. The concentrate was treated with brine (50 ml) and 0.5 M citric acid (150 ml) and extracted with EtOAc (3×100 ml). The organic extracts were washed with 100 ml; 1 N HCl, H2O, cold 0.1 N NaOH, H2O and brine. After solvent removal, the residue was purified by silica gel flash column chromatography eluting with 7.5% EtOAc/hexane to give 12.90 g (55%) of 19 as a colorless liquid: NMR δ 2.34 (s, 3H), 3.03 (t, 2H, J=7), 3.86 (t, 2H, J=7), 6.95-7.01 (m, 2H), 7.17 (d, 2H, J=8).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[CH:7]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]([CH3:14])[CH:8]=1.N1C=CC=CC=1>C(Cl)Cl>[Cl:1][CH2:2][CH2:3][C:4]([O:13][C:12]1[CH:11]=[CH:10][C:9]([CH3:14])=[CH:8][CH:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
12.9 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
9.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
53 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for one day at 0° C. to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
The concentrate was treated with brine (50 ml) and 0.5 M citric acid (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
The organic extracts were washed with 100 ml
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash column chromatography
WASH
Type
WASH
Details
eluting with 7.5% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClCCC(=O)OC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.